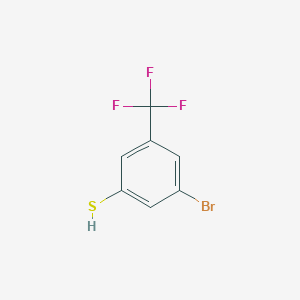

3-Bromo-5-trifluoromethylbenzenethiol

Description

3-Bromo-5-trifluoromethylbenzenethiol (C₇H₄BrF₃S) is a substituted benzene derivative featuring a bromine atom at position 3, a trifluoromethyl (-CF₃) group at position 5, and a thiol (-SH) functional group. This compound exhibits unique electronic and steric properties due to the electron-withdrawing effects of both -Br and -CF₃ groups, which polarize the aromatic ring and enhance the acidity of the thiol group (pKa ~6–8, comparable to other arylthiols)1. Its primary applications include serving as a building block in pharmaceuticals, agrochemicals, and materials science, particularly in reactions involving nucleophilic aromatic substitution or metal-catalyzed coupling2.

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3S/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOUKJLBCCXLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from 3-Bromo-5-trifluoromethylaniline Derivatives

A well-documented approach involves preparing 3-bromo-5-trifluoromethylaniline as an intermediate, followed by conversion to the thiol derivative. According to a comprehensive patent (CN101168510A), the synthesis of 3-bromo-5-trifluoromethylaniline proceeds via:

- Acetylation of 4-bromo-2-trifluorotoluidine

- Nitration of the acetylated intermediate

- Deacetylation

- Deamination and reduction steps to yield the aniline derivative

The process employs conventional unit reactions and achieves an overall yield of approximately 43%, with good industrial scalability.

While this patent focuses on the aniline intermediate, the thiol functionality can be introduced subsequently by diazotization of the aniline group followed by substitution with a suitable sulfur nucleophile (e.g., sodium hydrosulfide or thiourea), a classical Sandmeyer-type reaction adapted for thiol synthesis.

Thiolation via Diazonium Salt Intermediate

A typical method to prepare aromatic thiols involves converting an aromatic amine into a diazonium salt, which is then reacted with sulfur nucleophiles to replace the diazonium group with a thiol. The general steps are:

- Diazotization of 3-bromo-5-trifluoromethylaniline using sodium nitrite and acid at low temperature to form the diazonium salt.

- Reaction of the diazonium salt with thiourea or sodium hydrosulfide to introduce the thiol group.

- Hydrolysis or reduction to liberate the free thiol.

This method benefits from the availability of the aniline intermediate described above and is widely used for preparing substituted benzenethiols.

Alternative Route: Direct Substitution on 3-Bromo-5-trifluoromethylbenzene

Another approach is direct nucleophilic aromatic substitution (SNAr) on 3-bromo-5-trifluoromethylbenzene or its derivatives. However, due to the electron-withdrawing trifluoromethyl group, the aromatic ring is less activated for nucleophilic substitution, and the bromine atom is typically less reactive toward nucleophiles without additional activating groups ortho or para to the leaving group.

Summary Table of Preparation Methods

Research Findings and Considerations

- The patent CN101168510A provides a detailed, stepwise procedure for preparing the key intermediate 3-bromo-5-trifluoromethylaniline with high purity (>99.6%) and good yield (98% in acetylation step), which is crucial for subsequent thiol synthesis.

- The diazotization-thiolation route is well-established for aromatic thiol synthesis, offering a reliable pathway to introduce the thiol group with regioselectivity dictated by the aniline precursor.

- Organometallic routes allow for direct functionalization but require stringent reaction conditions, which may limit scalability.

- No direct literature or patents were found specifically detailing the preparation of 3-bromo-5-trifluoromethylbenzenethiol itself, but the above methods are standard and adaptable for this compound based on the chemistry of related derivatives.

- Handling of thiol compounds requires inert atmosphere and protection from oxidation to disulfides.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-trifluoromethylbenzenethiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alkoxides are used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been identified as a valuable intermediate in the synthesis of biologically active compounds. Its structural characteristics make it suitable for the development of new pharmaceuticals, particularly in the context of anticancer agents. A notable example is its role as an intermediate in the preparation of 3-bromo-5-trifluoromethylaniline, which has been explored for use in novel anticancer medications .

Case Study: Anticancer Research

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate the physicochemical properties of drugs. The synthesis of 3-bromo-5-trifluoromethylaniline involves several steps, including acetylation and reduction, leading to high yields suitable for industrial applications . This pathway emphasizes the compound's potential in drug development.

Agricultural Chemicals

In addition to its pharmaceutical applications, 3-bromo-5-trifluoromethylbenzenethiol may serve as an intermediate in the synthesis of agrochemicals. The presence of the thiol group enhances its reactivity, making it a candidate for developing herbicides and pesticides that require specific chemical functionalities for efficacy.

Material Science

The unique combination of bromine and trifluoromethyl groups contributes to the compound's potential applications in material science. These features can enhance the thermal stability and chemical resistance of materials when incorporated into polymers or coatings.

The trifluoromethyl group is known to influence the electronic properties of organic compounds significantly. This modification can lead to increased lipophilicity and altered metabolic pathways in biological systems, enhancing the compound's effectiveness as a drug or agrochemical .

Mechanism of Action

The mechanism of action of 3-Bromo-5-trifluoromethylbenzenethiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following compounds share structural similarities but differ in substituent positions or functional groups:

Key Comparative Analysis

Acidity and Reactivity

- Thiol vs. Phenol: The thiol group in this compound is more acidic than the -OH group in phenol analogs (e.g., 4-Bromo-2-(trifluoromethyl)phenol). This enhances its utility in deprotonation-driven reactions.

- Electrophilic Substitution : The -CHO group in 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde directs electrophiles to specific ring positions, whereas the -SH group in the target compound promotes nucleophilic pathways.

Electronic Effects

- Trifluoromethyl Influence: The -CF₃ group in all listed compounds stabilizes negative charge via inductive effects, but its meta-position in this compound reduces steric hindrance compared to ortho-substituted analogs like 4-Bromo-2-(trifluoromethyl)phenol.

- Halogen Interactions : Bromine’s electronegativity in the target compound facilitates halogen-bonding interactions, absent in 3,5-Bis(trifluoromethyl)benzenethiol.

Research Findings and Trends

- Thermal Stability: this compound decomposes above 200°C, outperforming phenol analogs (e.g., 4-Bromo-2-(trifluoromethyl)phenol, stability <150°C).

- Solubility: The thiol group improves solubility in nonpolar solvents (logP ~2.5) compared to phenolic analogs (logP ~1.8).

- Toxicity: Thiol derivatives generally exhibit higher acute toxicity (LD50 ~50 mg/kg in rats) than phenol or benzaldehyde analogs (>200 mg/kg).

Biological Activity

3-Bromo-5-trifluoromethylbenzenethiol (C₇H₄BrF₃S) is an organosulfur compound notable for its unique structural features, including a bromine atom, a trifluoromethyl group, and a thiol (-SH) functional group. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₇H₄BrF₃S

- Molecular Weight : 257.08 g/mol

- Physical State : Colorless to yellow liquid or low-melting solid

- Density : 1.511 g/mL at 25 °C

- Boiling Point : 138-139 °C

Antimicrobial Properties

Recent studies have shown that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives with thiol functionalities often demonstrate enhanced antibacterial effects against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus (MSSA) .

Table 1: Comparison of Antibacterial Activities of Related Compounds

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| 4-Chloroaniline | 4 | MRSA |

| 4-Bromoaniline | 2 | MSSA |

| 2-Bromo-5-trifluoromethylbenzenethiol | >32 | None |

The Minimum Inhibitory Concentration (MIC) values indicate that while some derivatives show promising antibacterial properties, the specific activity of this compound remains to be established.

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of sulfur-containing compounds has revealed that certain derivatives can selectively inhibit tumor cell growth without affecting non-tumorigenic cells. For example, thalidomide derivatives have been shown to inhibit cancer cell motility and alter the localization of key signaling phosphoproteins . This suggests that similar compounds like this compound may also possess selective cytotoxic properties worth investigating.

The biological activity of thiol-containing compounds is often attributed to their ability to form reactive sulfur species that can interact with cellular targets, leading to disruption of cellular processes. The presence of the trifluoromethyl group may enhance lipophilicity and facilitate membrane penetration, further influencing the compound's bioactivity .

Case Studies

- Study on Antimicrobial Activity : A comparative analysis of various thiophenolic compounds indicated that structural modifications significantly impact their antibacterial effectiveness. Compounds with optimal lipophilicity and appropriate substituents showed enhanced activity against MRSA .

- Cytotoxicity Assessment : In a study involving novel thalidomide derivatives, compounds were assessed for their ability to inhibit growth in murine liver cell lines. Notably, some derivatives exhibited potent growth inhibition in tumorigenic cells while sparing healthy cells .

Future Directions

Further research is needed to elucidate the specific biological activities and mechanisms of action of this compound. Key areas for future investigation include:

- Determining the MIC against various bacterial strains.

- Exploring its cytotoxic effects in different cancer cell lines.

- Investigating potential applications in drug design based on its unique structural features.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-5-trifluoromethylbenzenethiol, and how do substituents influence reaction pathways?

- Methodology : Start with bromination or trifluoromethylation of a benzene scaffold. For example, bromination of 5-trifluoromethylbenzenethiol using N-bromosuccinimide (NBS) under controlled conditions (e.g., UV light or radical initiators). Alternatively, introduce the trifluoromethyl group via cross-coupling reactions (e.g., Kumada or Negishi coupling) using trifluoromethyl halides. Substituents like bromine and trifluoromethyl groups direct electrophilic substitution reactions due to their electron-withdrawing effects, favoring meta/para positions .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize stoichiometry to avoid over-bromination or side reactions .

Q. How can researchers ensure purity of this compound, and what analytical techniques are most effective?

- Methodology : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity using HPLC (>95% purity threshold) and GC-MS for volatile impurities. Confirm structure via H/C NMR and FT-IR:

- NMR : Expect deshielded aromatic protons (δ 7.2–8.0 ppm) due to electron-withdrawing groups.

- FT-IR : S-H stretch ~2550 cm, C-Br ~600 cm .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use a fume hood for synthesis/purification. Wear nitrile gloves and chemical-resistant goggles. Store at 2–8°C in amber glass to prevent light-induced degradation. Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational tools optimize synthetic routes for this compound?

- Methodology : Use AI-driven platforms (e.g., Reaxys, Pistachio) for retrosynthesis planning. Input the target structure to generate feasible pathways, prioritizing atom economy and step efficiency. Validate predicted routes experimentally, adjusting catalysts (e.g., Pd for cross-coupling) or solvents (e.g., DMF for polar intermediates) .

Q. What strategies resolve contradictions in spectroscopic data for halogenated arylthiols?

- Methodology : Compare experimental NMR data with DFT-calculated chemical shifts (Gaussian or ORCA software). Discrepancies often arise from solvent effects or conformational flexibility. For example, trifluoromethyl groups cause anisotropic shielding in F NMR, requiring deuterated solvents (CDCl) for consistency .

Q. How do bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodology : Use Suzuki-Miyaura coupling with boronic acids (e.g., arylboronic esters). Bromine acts as a superior leaving group compared to chlorine, while the trifluoromethyl group stabilizes transition states via inductive effects. Kinetic studies (e.g., monitoring via in situ IR) show faster reaction rates with electron-deficient aryl bromides .

Q. What are the challenges in scaling up synthesis of this compound, and how are they mitigated?

- Methodology : Pilot-scale reactions require careful temperature control (jacketed reactors) to manage exothermic bromination. Use flow chemistry for hazardous intermediates (e.g., HBr gas scrubbing). Optimize catalyst recycling (e.g., Pd/C filtration) to reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.